3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde

Catalog No.
S3357636
CAS No.
2243590-42-1
M.F
C15H6O3S3
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentade...

CAS Number

2243590-42-1

Product Name

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde

IUPAC Name

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde

Molecular Formula

C15H6O3S3

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C15H6O3S3/c16-4-7-1-10-13(19-7)11-3-9(6-18)21-15(11)12-2-8(5-17)20-14(10)12/h1-6H

InChI Key

VANOLPNZHSSDOC-UHFFFAOYSA-N

SMILES

C1=C(SC2=C1C3=C(C=C(S3)C=O)C4=C2C=C(S4)C=O)C=O

Canonical SMILES

C1=C(SC2=C1C3=C(C=C(S3)C=O)C4=C2C=C(S4)C=O)C=O

Synthesis and Characterization:

Potential Applications:

Due to its unique chemical structure, BTT is being explored for various potential applications in scientific research:

  • Organic Electronics

    BTT exhibits interesting optoelectronic properties, making it a potential candidate for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Studies have shown that BTT can be used to develop efficient and stable OLEDs with tunable emission colors [, ].

  • Biomedical Applications

    BTT's potential for biological applications is also being investigated. Studies suggest that BTT derivatives may possess antibacterial and antifungal activities []. Further research is needed to explore this potential and understand the underlying mechanisms.

  • Material Science

    BTT can be used as a building block for the synthesis of new functional materials with specific properties. Research suggests that BTT-based polymers can be used for various applications, including organic photovoltaics and sensor development.

Current Research and Future Directions:

Research on BTT is still in its early stages, and further investigation is needed to fully understand its properties and potential applications. Current research efforts are focused on:

  • Developing new synthetic methods for BTT and its derivatives to improve efficiency and scalability.

  • Exploring the optoelectronic and biological properties of BTT in more detail to identify its full potential for various applications.

  • Investigating the use of BTT in the development of new functional materials with desired properties for specific applications.

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde is a complex organic compound featuring a unique tetracyclic structure that incorporates three sulfur atoms and multiple conjugated double bonds. This compound is characterized by its intricate arrangement of atoms and functional groups, particularly the presence of three aldehyde groups at positions 4, 9, and 14 of the hexaene framework. The chemical formula for this compound is C15H12S3O3, and it is known for its potential applications in various fields including materials science and medicinal chemistry.

  • Oxidation: It can be oxidized to yield sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: This compound is reactive towards nucleophiles, allowing for substitution reactions where functional groups can be replaced by other groups.

Common Reagents and Conditions

Reactions involving this compound typically utilize common reagents such as:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Various organic nucleophiles depending on the desired substitution reaction.

Careful control of reaction conditions such as temperature, solvent choice, and pH is crucial for achieving the desired products.

Synthetic Routes

The synthesis of 3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde typically involves multi-step organic reactions:

  • Formation of the Core Structure: Initial cyclization reactions are employed to construct the tetracyclic core.
  • Introduction of Sulfur Atoms: Thiolation reactions introduce sulfur atoms into the structure using sulfur-containing reagents.
  • Aldehyde Functionalization: The introduction of aldehyde groups occurs through specific reaction conditions tailored to form the desired tricarbaldehyde structure.

Industrial synthesis may incorporate advanced techniques such as continuous flow reactors to enhance yield and purity through optimized conditions.

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde has several notable applications:

  • Materials Science: Its unique optoelectronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
  • Medicinal Chemistry: Research is ongoing to explore its potential as a drug candidate for various diseases due to its biological activity.
  • Chemical Research: It serves as a valuable building block for synthesizing more complex molecules and studying reaction mechanisms.

Current research efforts are focused on understanding the interactions of 3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde with biological systems and other chemical entities:

  • Investigating its potential interactions with biomolecules to assess its pharmacological properties.
  • Exploring how modifications to its structure affect its reactivity and biological activity.

These studies are crucial for determining the compound's viability in therapeutic applications and material science.

Several compounds share structural similarities with 3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde:

  • 4-octyl-3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene: This compound lacks aldehyde functional groups but retains a similar tetracyclic structure.
  • 4,9,14-trithiatetracyclo[10.3.0.0{2,6}.0{7,11}]pentadeca-1(12),2(6),7(11)-triene: Exhibits differences in double bond positioning and lacks aldehyde functionalities.

Uniqueness

The uniqueness of 3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde lies in its specific arrangement of sulfur atoms and aldehyde groups within the tetracyclic framework compared to similar compounds which may lack these features or have different functional groups.

This distinct structural configuration contributes to its unique chemical reactivity and potential applications across various scientific disciplines.

XLogP3

4.4

Dates

Modify: 2023-08-19

Explore Compound Types